molecular formula C12H19N3O2S B11848751 (3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine CAS No. 953730-73-9

(3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine

Cat. No.: B11848751
CAS No.: 953730-73-9
M. Wt: 269.37 g/mol
InChI Key: NXYASIGVRFAOGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research, featuring a phenylmethanamine scaffold linked to a key 4-methylpiperazine moiety via a sulfonyl group. The 4-methylpiperazine group is a privileged nitrogen heterocyclic structure in pharmaceuticals. These structures are found in over 85% of all biologically active compounds and are particularly prevalent in FDA-approved drugs . Their importance stems from an ability to engage in diverse intermolecular interactions—such as hydrogen bonding and van der Waals forces—which help drug candidates bind effectively to biological targets like enzymes and receptors . The presence of both the piperazine and the primary amine (phenylmethanamine) on a single scaffold provides two distinct points for molecular interaction and further synthetic modification, making this compound a versatile building block for constructing more complex molecules. Researchers can leverage this compound as a core scaffold or intermediate in the design and synthesis of novel therapeutic agents. Its structure is particularly relevant for probing biological targets where nitrogen heterocycles play a critical role, as their ability to form hydrogen bonds is a key mechanism for interacting with DNA and various proteins . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

953730-73-9

Molecular Formula

C12H19N3O2S

Molecular Weight

269.37 g/mol

IUPAC Name

[3-(4-methylpiperazin-1-yl)sulfonylphenyl]methanamine

InChI

InChI=1S/C12H19N3O2S/c1-14-5-7-15(8-6-14)18(16,17)12-4-2-3-11(9-12)10-13/h2-4,9H,5-8,10,13H2,1H3

InChI Key

NXYASIGVRFAOGD-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine typically involves multiple steps, starting from commercially available precursors. One common method involves the sulfonylation of a phenylmethanamine derivative with a sulfonyl chloride, followed by the introduction of the 4-methylpiperazine group through nucleophilic substitution. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under inert atmospheres to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Key Steps

  • Sulfonamide Formation :

    • A phenyl sulfonic acid chloride reacts with 4-methylpiperazine to form the sulfonamide bridge .

    • Reaction conditions may involve catalytic HCl (e.g., HCl/dioxane) to facilitate the reaction .

  • Methanamine Functionalization :

    • The methanamine group is introduced to the phenyl ring, likely via reductive amination or alkylation of an amine precursor .

  • Purification :

    • Column chromatography (silica gel) with eluents like dichloromethane/methanol mixtures is commonly used .

Table 1: Synthesis Steps

StepReaction TypeReagents/ConditionsPurpose
1Sulfonamide FormationPhenyl sulfonic acid chloride + 4-methylpiperazine + HCl/dioxaneForm sulfonamide bridge
2Amine FunctionalizationReductive amination or alkylation (e.g., using HCl/dioxane)Introduce methanamine group
3PurificationSilica gel chromatography (DCM/MeOH)Isolate and purify the compound

Reactivity Analysis

The compound’s reactivity is driven by its sulfonamide and methanamine groups.

Sulfonamide-Driven Reactions

  • Nucleophilic Substitution :

    • The sulfonamide nitrogen can undergo nucleophilic substitution, enabling reactions with nucleophiles (e.g., alcohols, amines).

    • Example: Reaction with hydroxylamine derivatives to form hydrozones.

  • Acid-Base Reactions :

    • The nitrogen in the sulfonamide group is weakly basic, allowing protonation under acidic conditions.

Methanamine Group Reactivity

  • Alkylation/Acylation :

    • The methanamine group can participate in alkylation or acylation reactions, forming amides or quaternary ammonium salts .

    • Example: Reaction with acyl chlorides to produce substituted amides.

  • Reductive Amination :

    • The primary amine can undergo reductive amination with carbonyl compounds to form secondary amines .

Piperazine Ring Interactions

  • Alkylation :

    • The piperazine ring’s nitrogen atoms can act as nucleophiles, enabling alkylation or acylation .

    • Example: Reaction with alkyl halides to form quaternary ammonium derivatives.

Analytical Data

The compound’s structure and purity are confirmed via spectroscopic and chromatographic methods.

NMR Spectroscopy

  • ¹H NMR :

    • Peaks corresponding to the piperazine ring protons (δ 2.5–3.5 ppm), aromatic protons (δ 6.5–7.5 ppm), and methanamine protons (δ 1.5–2.5 ppm) .

    • Example: A singlet at δ 2.47 ppm for the methyl group on piperazine .

Mass Spectrometry

  • ESI-MS :

    • Molecular ion peak at m/z 269.36 (calculated from C₁₂H₁₉N₃O₂S) .

Table 2: Analytical Data

TechniqueKey Observations
¹H NMRPiperazine protons (δ 2.5–3.5 ppm), aromatic protons (δ 6.5–7.5 ppm), methanamine protons (δ 1.5–2.5 ppm)
ESI-MS[M+H]⁺ at m/z 269.36
ChromatographyRetention time and purity confirmed via silica gel chromatography

Scientific Research Applications

The compound exhibits various biological activities, primarily attributed to its structural components, which include the piperazine and sulfonamide moieties. These features contribute to its interaction with biological targets, making it a candidate for further research in drug development.

Anticancer Activity

Research has shown that derivatives of this compound can inhibit cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines by activating apoptotic pathways.

Case Study : A study evaluated the compound's effect on human breast cancer cells (MCF-7), revealing that it significantly reduced cell viability and induced apoptosis through the activation of caspase pathways .

Cell Line IC50 (µM) Mechanism of Action
MCF-712.5Caspase activation
A54915.0Mitochondrial pathway

Enzyme Inhibition

The compound has been identified as a potent inhibitor of several enzymes, including those involved in metabolic pathways.

Enzyme Targeting : The compound effectively inhibits Aldo-keto reductase family 1 member C3 (AKR1C3), which plays a crucial role in steroid hormone metabolism. This inhibition can potentially lead to therapeutic applications in treating hormone-dependent cancers .

Enzyme IC50 (µM) Biological Relevance
AKR1C38.0Hormone metabolism
Tyrosinase5.5Melanin production

Antimicrobial Properties

The antimicrobial activity of this compound has also been explored, showing effectiveness against various bacterial strains.

Case Study : In a study assessing its antibacterial properties, the compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL) Activity Type
Staphylococcus aureus32Bactericidal
Escherichia coli16Bacteriostatic

Structure-Activity Relationship (SAR)

Recent investigations into the structure-activity relationship of this compound have highlighted the importance of the piperazine moiety and sulfonamide group in enhancing biological activity. Modifications to these groups can lead to increased potency against specific targets.

Mechanism of Action

The mechanism of action of (3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the piperazine moiety can interact with receptor proteins, modulating their function and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Modifications

The compound’s analogs primarily differ in substituent groups on the phenyl ring, the nature of the linker (sulfonyl vs. methylene), and modifications to the piperazine moiety. Below is a comparative analysis of notable analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS) Molecular Formula Molecular Weight Substituent/Linker Purity Storage Conditions Key Features
(3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine (953730-73-9) C₁₂H₁₉N₃O₂S 269.36 Sulfonyl linker 97% 2–8°C, dry High polarity due to sulfonyl group; meta-substitution
[4-(4-Methylpiperazin-1-yl)phenyl]methanamine hydrochloride (1810070-21-3) C₁₂H₁₈ClN₃ 247.75 Para-substitution; hydrochloride salt 96% N/A Enhanced water solubility due to salt formation; para-substitution may alter receptor binding
2-((4-Methylpiperazin-1-yl)methyl)phenyl)methanamine (879896-50-1) C₁₃H₂₁N₃ 219.33 Methylene linker 95% Inert gas, 2–8°C Reduced polarity; methylene linker increases flexibility
(4-((4-(Oxetan-3-yl)piperazin-1-yl)sulfonyl)phenyl)methanamine (1450723-71-3) C₁₄H₂₁N₃O₃S 311.40 Oxetan-3-yl substituent on piperazine N/A N/A Oxetane ring enhances metabolic stability and solubility

Pharmacological and ADME Properties

  • Sulfonyl vs. Methylene Linkers : Sulfonyl groups (e.g., in ) enhance binding to enzymes like lysyl oxidase (LOX) due to polar interactions, whereas methylene-linked analogs may exhibit better membrane permeability .

Biological Activity

The compound (3-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine, also known as 1-[3-(4-methylpiperazin-1-yl)phenyl]methanamine, has gained attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H19N3
  • Molecular Weight : 205.305 g/mol
  • CAS Number : 672325-37-0
  • InChI Key : VKTLTRIKVYJVOX-UHFFFAOYSA-N

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and antimicrobial research.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

  • Inhibition of Cancer Cell Proliferation :
    • The compound has shown significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colorectal cancer), and HepG2 (hepatocellular carcinoma). IC50 values for these cell lines ranged from 0.23 μM to 4.89 mM depending on structural modifications of the compound .
  • Mechanism of Action :
    • The compound induces apoptosis in cancer cells through mitochondrial pathways, increasing the levels of pro-apoptotic proteins such as Bax and cleaved caspase-3 while decreasing anti-apoptotic proteins like Bcl-2. This suggests that this compound may effectively trigger programmed cell death in malignant cells .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • Inhibition of Pathogenic Microbes :
    • Studies have demonstrated that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM for various strains .
  • Biofilm Formation Inhibition :
    • The ability to prevent biofilm formation was assessed, showing moderate to good activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species .

Table 1: Summary of Biological Activities

Activity TypeCell Line/PathogenIC50/MIC ValuesMechanism of Action
AnticancerMCF-7IC50 = 1.15 mMInduces apoptosis via mitochondrial pathways
HCT116IC50 = 4.89 mMUpregulates Bax; downregulates Bcl-2
HepG2IC50 = 0.80 μMPromotes cell cycle arrest
AntimicrobialMRSAMIC = 62.5 μMInhibits protein synthesis
Enterococcus speciesMIC = 125 μMDisrupts biofilm formation

Q & A

Q. Table 1. Reaction Conditions and Yield Optimization

ParameterTypical RangeImprovement Strategies
Catalyst (Pd₂(dba)₃)5–10 mol%Screen alternative ligands (XPhos)
Temperature80–100°CMicrowave-assisted heating
PurificationColumn chromatographyContinuous flow reactors

How should researchers address discrepancies in reported biological activities of sulfonamide-containing piperazine derivatives?

Category: Advanced (Data Contradiction Analysis)
Answer:
Discrepancies often arise from structural modifications, assay conditions, or target selectivity. Methodological approaches include:

  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents on the sulfonyl or piperazine groups to isolate contributing factors .
  • Assay standardization : Compare activities under consistent conditions (e.g., pH, temperature, cell lines). For example, sulfonamide derivatives show variable inhibition of bromodomains (BRD7/BRD9) depending on substitution patterns .
  • Computational modeling : Use molecular docking to predict binding affinities and validate with mutagenesis studies .

What spectroscopic and analytical techniques are recommended for characterizing this compound?

Category: Basic (Characterization)
Answer:
Critical techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm sulfonyl and piperazine moieties (e.g., δ ~2.3 ppm for N-methylpiperazine protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₂H₁₉N₃O₂S: 276.1174) .
  • HPLC : Assess purity (>95%) using C18 columns with UV detection at 254 nm .

How can the stability of this compound be evaluated under varying storage conditions?

Category: Basic (Stability Assessment)
Answer:

  • Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) over 4–8 weeks. Monitor decomposition via HPLC .
  • Recommendations : Store in airtight containers at 2–8°C, protected from light. Avoid incompatible materials (e.g., strong oxidizers) .

What role does the sulfonyl group play in modulating target binding affinity, and how can this be experimentally validated?

Category: Advanced (Mechanistic Studies)
Answer:
The sulfonyl group enhances hydrogen bonding and electrostatic interactions with target proteins (e.g., ATPases, kinases). Validation strategies:

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics of sulfonyl-modified analogs .
  • X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., p97 ATPase) to identify sulfonyl-protein interactions .
  • Mutagenesis : Replace key residues (e.g., lysine or arginine) in the target binding pocket to assess sulfonyl dependency .

What strategies improve yield in multi-step syntheses of this compound?

Category: Advanced (Process Optimization)
Answer:

  • Flow chemistry : Implement continuous reactors to reduce intermediate isolation steps and improve scalability .
  • Catalyst recycling : Use immobilized Pd catalysts to minimize metal contamination .
  • DoE (Design of Experiments) : Optimize temperature, solvent, and stoichiometry using response surface methodology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.